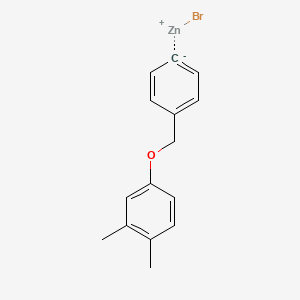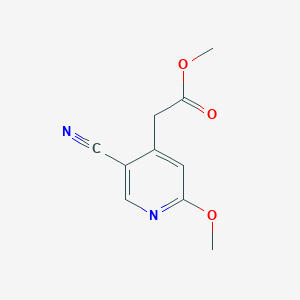![molecular formula C8H4BrFO3 B14887570 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxole, featuring both bromine and fluorine substituents.
Preparation Methods
The synthesis of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzo[d][1,3]dioxole derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and formylating agents under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibitory or modulatory effects on biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde include:
4-Fluorobenzo[d][1,3]dioxole: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromo-4-fluorobenzo[d][1,3]dioxole: Similar structure but with different positioning of substituents, affecting its chemical properties.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents that offer a range of chemical and biological activities
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
4-bromo-7-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H4BrFO3/c9-6-4(2-11)1-5(10)7-8(6)13-3-12-7/h1-2H,3H2 |
InChI Key |
PRMYGGQIXWHLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=C(C(=C2O1)Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


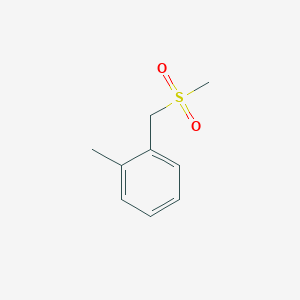
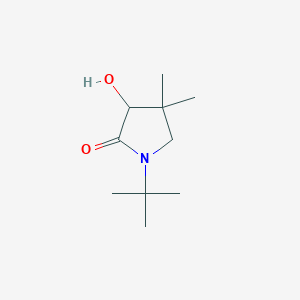
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
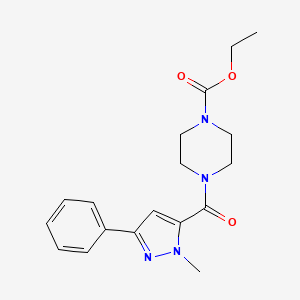
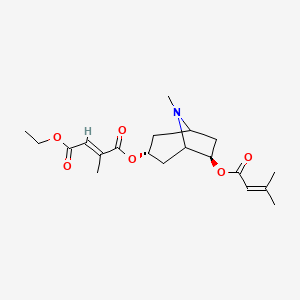
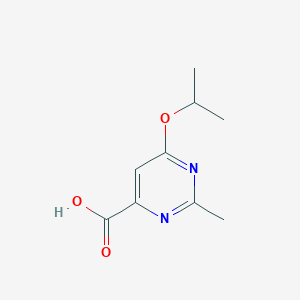
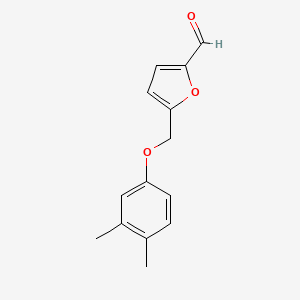
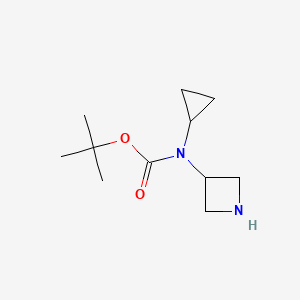
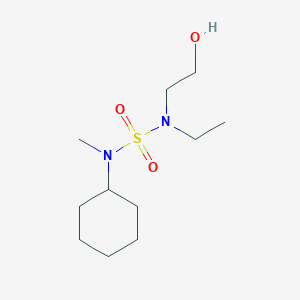
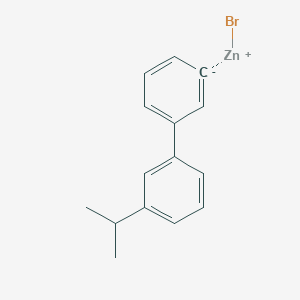
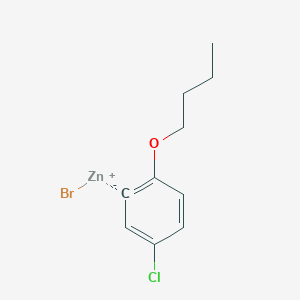
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
